Trisodium;hydroxy-[1-hydroxy-3-(pentylamino)-1-phosphonatopropyl]phosphinate
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Overview
Description
Trisodium;hydroxy-[1-hydroxy-3-(pentylamino)-1-phosphonatopropyl]phosphinate is a complex organophosphorus compound It is characterized by the presence of phosphonate groups and a pentylamino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trisodium;hydroxy-[1-hydroxy-3-(pentylamino)-1-phosphonatopropyl]phosphinate typically involves the reaction of appropriate phosphonic acid derivatives with pentylamine under controlled conditions. The reaction is usually carried out in an aqueous medium, and the pH is carefully monitored to ensure the formation of the desired product. The reaction mixture is then subjected to purification processes such as crystallization or chromatography to isolate the pure compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Trisodium;hydroxy-[1-hydroxy-3-(pentylamino)-1-phosphonatopropyl]phosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate groups to phosphine oxides.
Substitution: The pentylamino group can be substituted with other amines or functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine oxides, and substituted phosphonates. These products can be further utilized in various applications, including as intermediates in organic synthesis and as additives in industrial processes .
Scientific Research Applications
Trisodium;hydroxy-[1-hydroxy-3-(pentylamino)-1-phosphonatopropyl]phosphinate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating bone-related diseases due to its ability to bind to hydroxyapatite.
Mechanism of Action
The mechanism of action of trisodium;hydroxy-[1-hydroxy-3-(pentylamino)-1-phosphonatopropyl]phosphinate involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound’s phosphonate groups play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Hydroxy-[1-hydroxy-3-(methyl(pentyl)amino)-1-phosphonopropyl]phosphinate: This compound has a similar structure but with a methyl group instead of a hydrogen atom on the amine.
N-Desmethyl Ibandronate Sodium: Another similar compound with a different substituent on the phosphonate group.
Uniqueness
Trisodium;hydroxy-[1-hydroxy-3-(pentylamino)-1-phosphonatopropyl]phosphinate is unique due to its specific combination of phosphonate groups and the pentylamino substituent. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and industrial processes .
Properties
Molecular Formula |
C8H18NNa3O7P2 |
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Molecular Weight |
371.15 g/mol |
IUPAC Name |
trisodium;hydroxy-[1-hydroxy-3-(pentylamino)-1-phosphonatopropyl]phosphinate |
InChI |
InChI=1S/C8H21NO7P2.3Na/c1-2-3-4-6-9-7-5-8(10,17(11,12)13)18(14,15)16;;;/h9-10H,2-7H2,1H3,(H2,11,12,13)(H2,14,15,16);;;/q;3*+1/p-3 |
InChI Key |
HLNMAXNTPZHNQR-UHFFFAOYSA-K |
Canonical SMILES |
CCCCCNCCC(O)(P(=O)(O)[O-])P(=O)([O-])[O-].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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